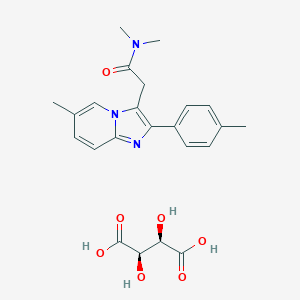
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a 1H-1,2,4-triazol-3-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid typically involves the reaction of pyridine-3-carboxylic acid with 1H-1,2,4-triazole-3-thiol under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure in many biologically active compounds, including antifungal agents and herbicides.
Pyridinecarboxylic acids: A class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is unique due to the combination of the pyridine and triazole moieties, which confer specific chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .
Properties
CAS No. |
126209-06-1 |
|---|---|
Molecular Formula |
C8H6N4O2S |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)


![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)

![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)







